N-Pbf,N'-Boc-amidino-AEA
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Overview
Description
N-Pbf,N’-Boc-amidino-AEA, also known as [2-(N-Boc-N’-Pbf-amidino)ethoxy]acetic acid, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by the presence of protective groups, namely the tert-butoxycarbonyl (Boc) and pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups, which are commonly used in organic synthesis to protect functional groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Pbf,N’-Boc-amidino-AEA typically involves the protection of amino groups using Boc and Pbf groups. The general synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is carried out under anhydrous conditions to form the Boc-protected amine.
Protection of the Amidino Group: The amidino group is protected using pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) in the presence of a base such as pyridine. This reaction is also carried out under anhydrous conditions to form the Pbf-protected amidino group.
Coupling Reaction: The Boc-protected amine and Pbf-protected amidino group are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form N-Pbf,N’-Boc-amidino-AEA.
Industrial Production Methods
The industrial production of N-Pbf,N’-Boc-amidino-AEA follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-Pbf,N’-Boc-amidino-AEA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the protected amino and amidino groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
N-Pbf,N’-Boc-amidino-AEA has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of peptide analogs and other biologically active compounds.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Pbf,N’-Boc-amidino-AEA involves the protection of functional groups during chemical reactions. The Boc and Pbf groups protect the amino and amidino groups, respectively, preventing unwanted side reactions. These protective groups can be selectively removed under specific conditions, allowing for the controlled synthesis of target molecules.
Comparison with Similar Compounds
N-Pbf,N’-Boc-amidino-AEA can be compared with other similar compounds such as:
N-Boc-amidino-AEA: Lacks the Pbf protective group, making it less stable under certain conditions.
N-Pbf-amidino-AEA: Lacks the Boc protective group, making it less versatile in synthetic applications.
N-Boc,N’-Cbz-amidino-AEA: Uses a different protective group (carbobenzyloxy, Cbz) which has different stability and reactivity properties.
N-Pbf,N’-Boc-amidino-AEA is unique due to the presence of both Boc and Pbf protective groups, providing enhanced stability and versatility in synthetic applications.
Properties
IUPAC Name |
2-[2-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]ethoxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O8S/c1-13-14(2)19(15(3)16-11-23(7,8)33-18(13)16)35(30,31)26-20(24-9-10-32-12-17(27)28)25-21(29)34-22(4,5)6/h9-12H2,1-8H3,(H,27,28)(H2,24,25,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUCNFNYFDIHLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCOCC(=O)O)NC(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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